1-Nitroadamantane

Vue d'ensemble

Description

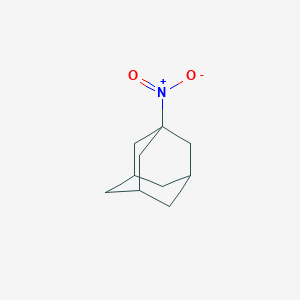

1-Nitroadamantane is an organic compound with the chemical formula C10H15NO2. It is a derivative of adamantane, where one hydrogen atom is replaced by a nitro group. This compound is known for its unique cage-like structure, which imparts significant stability and rigidity. It appears as a colorless to light yellow solid with an oily or crystalline appearance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Nitroadamantane can be synthesized through the nitroxylation of adamantane. This process involves the reaction of adamantane with nitric acid in the presence of acetic anhydride. The high electrophilicity and reduced acidity of the nitric acid-acetic anhydride system increase the stability of nitrates and significantly decrease the formation of alcohols .

Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the use of nitric acid and acetic anhydride under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as methylene chloride to facilitate the process .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Nitroadamantane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitrooxy derivatives.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Nitric acid and acetic anhydride are commonly used.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.

Major Products:

Oxidation: Nitrooxy derivatives.

Reduction: Aminoadamantane.

Substitution: Halogenated or alkylated adamantane derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Antidiabetic Drug Development

1-Nitroadamantane serves as a precursor in the synthesis of Vildagliptin, an antidiabetic medication that inhibits dipeptidyl peptidase 4 (DPP-4). DPP-4 is an enzyme that degrades incretin hormones, which are crucial for insulin secretion. By inhibiting DPP-4, Vildagliptin enhances insulin levels post-meal, aiding in glucose control for diabetic patients.

2. Neurological Disorders

Research indicates that derivatives of this compound may also be explored as potential treatments for neurological disorders. Its biological activity suggests that it could modulate pathways involved in neuroprotection and neurodegeneration.

Antioxidant Research

This compound exhibits antioxidant properties due to its ability to donate electrons, thereby neutralizing free radicals. This characteristic is significant in pharmacological research aimed at developing treatments that protect cells from oxidative stress. The compound's derivatives have shown promise in various studies focused on oxidative damage mitigation and cellular protection .

Cancer Research

1. Apoptotic Activity Against Cancer Cells

Emerging studies have highlighted the potential of this compound derivatives as apoptotic agents against pancreatic cancer cells. The ability to selectively induce apoptosis in cancer cells while sparing normal cells positions this compound as a candidate for novel cancer therapies. Research indicates that these compounds can effectively target cancerous cells, enhancing treatment efficacy .

2. Mechanistic Insights

The mechanisms underlying the anticancer effects of this compound involve its role as an antioxidant and its influence on cellular signaling pathways related to apoptosis and inflammation. For instance, studies have demonstrated that compounds similar to this compound can suppress nitric oxide production, which is often implicated in tumor progression .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Adamantane | Base structure without functional groups | Simple hydrocarbon, stable |

| 1-Aminoadamantane | Contains an amino group | Potential neuroprotective effects |

| 3-Nitroadamantane | Contains only a nitro group | Focus on nitration reactions |

| Vildagliptin | Contains similar nitrogen functionalities | Used as an antidiabetic medication |

This table illustrates how this compound stands out due to its combination of both amino and nitro groups on the adamantane framework, offering unique properties not found in its analogs.

Mécanisme D'action

The mechanism of action of 1-Nitroadamantane involves its interaction with molecular targets such as enzymes. For example, it inhibits monoamine oxidase and xanthine oxidase by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme . This inhibition can lead to various biological effects, including the modulation of neurotransmitter levels.

Comparaison Avec Des Composés Similaires

1-Nitroadamantane is unique due to its cage-like structure and the presence of a nitro group. Similar compounds include:

Adamantane: The parent compound without the nitro group.

1-Aminoadamantane: The reduced form of this compound.

Tetranitroadamantane: A highly nitrated derivative of adamantane with multiple nitro groups.

Compared to these compounds, this compound offers a balance of stability and reactivity, making it suitable for various applications in research and industry.

Activité Biologique

1-Nitroadamantane, a derivative of adamantane, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (-NO2) attached to the adamantane framework. Its chemical formula is . The unique three-dimensional structure of adamantane contributes to its hydrophobic nature, making it suitable for various biological interactions.

Dipeptidyl Peptidase 4 (DPP-4) Inhibition

This compound acts primarily as an inhibitor of Dipeptidyl Peptidase 4 (DPP-4), an enzyme involved in glucose metabolism. By inhibiting DPP-4, the compound enhances the levels of incretin hormones such as GLP-1 and GIP, which are crucial for insulin secretion from pancreatic beta cells . This mechanism positions this compound as a potential candidate for antidiabetic therapies.

Biological Activities

This compound exhibits a range of biological activities:

- Antioxidant Properties : It functions as a reducing agent, capable of scavenging free radicals and preventing oxidative damage to cells .

- Antimicrobial Activity : Nitro compounds, including this compound, are known for their antimicrobial properties, which may be attributed to the nitro group's ability to induce redox reactions within microbial cells .

- Anticancer Potential : Research indicates that derivatives of this compound may possess apoptotic effects against cancer cells, particularly in pancreatic cancer models .

Study on Metabolic Reduction

A significant study investigated the metabolic reduction of 1-nitrosoadamantane (a precursor) to this compound using rabbit liver microsomes. The results indicated that under aerobic conditions, less than 3% of the substrate was converted to this compound, while nearly 50% underwent reduction to N-hydroxy-1-aminoadamantane . This study highlights the metabolic pathways involved in the conversion of nitro compounds and their implications for pharmacological activity.

Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of nitro compounds similar to this compound. The study reported that these compounds exhibited potent activity against various pathogens, including H. pylori and M. tuberculosis, suggesting their potential as lead compounds for new antibiotic therapies .

Data Summary

The following table summarizes key research findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

1-nitroadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c12-11(13)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONLSNLUVRQMEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226650 | |

| Record name | 1-Nitroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7575-82-8 | |

| Record name | 1-Nitroadamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007575828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitroadamantane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitroadamantane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing 1-nitroadamantane?

A: Several methods exist for synthesizing this compound. One approach utilizes nitronium tetrafluoroborate in a purified, nitrile-free environment with either nitromethane or nitroethane. This reaction yields this compound in good yields (66% and 74% respectively) []. A more recent and potentially greener method, termed "Kyodai Nitration," directly nitrates adamantane using NO2-O3, achieving impressive yields exceeding 90% [].

Q2: How does the structure of this compound influence its fragmentation pattern in mass spectrometry?

A: Tandem high-resolution mass spectrometry studies reveal a distinct fragmentation pattern for this compound and its polynitro derivatives. The initial step consistently involves the sequential loss of NO2 groups. Subsequently, the remaining hydrocarbon cage undergoes fragmentation []. This characteristic pattern can be valuable for identifying and analyzing these compounds.

Q3: Are there alternative nitration agents beyond those conventionally used for this compound synthesis?

A: Yes, research indicates that N2O5 can act as an effective nitrating agent when reacted with adamantane under photochemical conditions. This reaction primarily yields 1-adamantyl nitrate and this compound, alongside smaller amounts of adamantanone and 2-nitroadamantane. Mechanistically, the reaction involves the triplet state of N2O5 and exhibits a chain reaction character, with NO3 radicals playing a crucial role in the propagation [].

Q4: What is the current understanding of the potential for synthesizing highly nitrated adamantane derivatives?

A: Research into polynitroadamantanes is an active area of interest due to their potential energetic properties. Various synthetic strategies have yielded compounds like 1,3-dinitroadamantane, 1,3,5,7-tetranitroadamantane, and even hexanitroadamantane isomers. Theoretical studies suggest that a fully nitrated 1,2,3,4,5,6,7,8,9,10-decanitroadamantane could exhibit exceptional detonation performance, making it a compelling target for further investigation [].

Q5: Can carbocation chemistry be utilized for the synthesis of this compound?

A: Yes, research has demonstrated that reacting 1-adamantyl hexafluoroantimonate, a stable carbocation salt, with silver nitrite can lead to the formation of this compound []. This approach highlights the versatility of adamantyl cations as valuable intermediates in organic synthesis.

Q6: What happens to this compound at elevated temperatures?

A: While the specific details require further investigation, studies indicate that this compound undergoes pyrolysis at high temperatures []. Understanding the thermal decomposition pathways of this compound is crucial for assessing its stability and potential applications where thermal stress might be a factor.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.